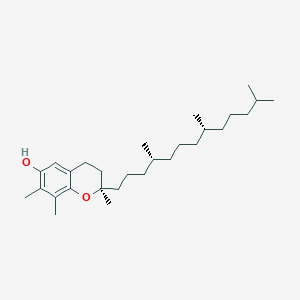

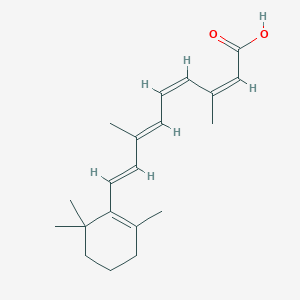

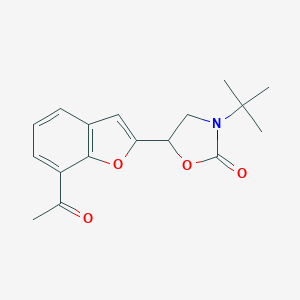

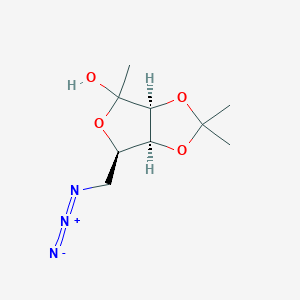

5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Oxazolidinones, including variants like 5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone, are synthesized through a variety of methods, often involving stereoisomers and targeting specific biological activities. For instance, the synthesis of 2-oxazolidinone derivatives has been achieved by reactions involving amino acids and aldehydes, leading to the formation of N-acyl 5-oxazolidinones, which undergo hydrolytic opening of the lactone ring to yield the desired products (Buur & Bundgaard, 1988). This method suggests a pathway for creating complex oxazolidinone derivatives.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives, including the compound , can be analyzed and characterized using various spectroscopic methods. X-ray diffraction, for instance, has been employed to determine the crystal and molecular structures of related compounds, revealing the significance of stereoelectronic effects in stabilizing certain configurations (Bertolasi et al., 1990).

Chemical Reactions and Properties

Oxazolidinones participate in various chemical reactions, demonstrating a range of chemical properties. For example, they have been involved in hetero-Diels-Alder reactions, Reformatsky reactions, and electrochemical synthesis methods, each contributing to the versatile synthetic utility of oxazolidinones (Pałasz, 2005). These reactions highlight the potential for creating diverse derivatives and exploring their chemical behavior.

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, such as solubility, melting points, and crystallinity, can be significantly influenced by their molecular structure. Studies on related compounds have utilized DFT calculations and experimental data to understand how modifications to the oxazolidinone core affect these properties (Şahin et al., 2011).

Chemical Properties Analysis

The chemical properties of oxazolidinones, including reactivity, stability, and interaction with biological targets, are areas of active research. The unique mechanism of action of oxazolidinone antibiotics, for instance, underscores the importance of understanding these compounds' chemical behaviors to harness their potential in medicinal chemistry (Zurenko et al., 1996).

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

- Application : 5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone is utilized in the stereoselective synthesis of nonproteinogenic amino acids, such as the conversion to (2S,3R)-3-amino-2-hydroxydecanoic acid. This showcases its role in producing complex organic molecules (Wee & Mcleod, 2003).

Antibacterial Agent Development

- Application : Oxazolidinone derivatives, including this compound, have been studied for their potential as antibacterial agents. They are known for their unique mechanism of inhibiting bacterial protein synthesis, highlighting their potential in treating bacterial infections (Zurenko et al., 1996).

Antimicrobial Synthesis

- Application : The compound is used in synthesizing various oxazolidinone derivatives that exhibit antimicrobial properties. This underscores its significance in the development of new antimicrobial agents (Devi et al., 2013).

Heterocyclic Amino Sugar Derivatives

- Application : It plays a role in the synthesis of heterocyclic amino sugar derivatives, showcasing its versatility in producing a variety of biologically relevant compounds (Noorzad & Gross, 1973).

Thermal Behavior Analysis

- Application : The thermal behavior and characterization of various 2-oxazolidinone derivatives, including this compound, have been studied, indicating its importance in understanding the stability and properties of these compounds (Shimasaki et al., 1990).

Asymmetric Reactions

- Application : It is involved in asymmetric reactions with simple nitro compounds, demonstrating its utility in creating stereoselective organic reactions (Kudyba et al., 2004).

Synthesis of Aryl Derivatives

- Application : The compound is used in the synthesis of 5-aryl-2-oxazolidinone derivatives, highlighting its role in organic synthesis processes (Tsujimoto et al., 1979).

Impurity Profile Analysis

- Application : Its impurity profile has been determined by liquid chromatography-mass spectrometry, important for ensuring the purity and quality of pharmaceuticals (Thomasberger et al., 1999).

Formation of Bis-Derivatives

- Application : The compound is involved in the formation of bis(2-oxazolidinone) derivatives, indicating its role in complex organic transformations (Saitǒ et al., 1986).

X-Ray Structural Data

- Application : Its crystal structures have been analyzed, providing insights into the stereochemical aspects of such compounds (Bertolasi et al., 1990).

Eigenschaften

IUPAC Name |

5-(7-acetyl-1-benzofuran-2-yl)-3-tert-butyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-10(19)12-7-5-6-11-8-13(21-15(11)12)14-9-18(16(20)22-14)17(2,3)4/h5-8,14H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIAZVRWKQSNAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542342 |

Source

|

| Record name | 5-(7-Acetyl-1-benzofuran-2-yl)-3-tert-butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone | |

CAS RN |

1246819-44-2 |

Source

|

| Record name | 5-(7-Acetyl-1-benzofuran-2-yl)-3-tert-butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)